molecular formula C9H14N2O2 B14161063 1-Isobutyl-5-methylpyrimidine-2,4(1h,3h)-dione CAS No. 7153-02-8

1-Isobutyl-5-methylpyrimidine-2,4(1h,3h)-dione

Cat. No.: B14161063
CAS No.: 7153-02-8
M. Wt: 182.22 g/mol
InChI Key: MCUUAPWMJRNOJB-UHFFFAOYSA-N
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Description

1-Isobutyl-5-methylpyrimidine-2,4(1h,3h)-dione is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Isobutyl-5-methylpyrimidine-2,4(1h,3h)-dione typically involves the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions. The reaction may proceed through the formation of an intermediate, which then cyclizes to form the pyrimidine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

1-Isobutyl-5-methylpyrimidine-2,4(1h,3h)-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The isobutyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Possible applications in drug development, particularly in designing compounds with specific biological activities.

    Industry: Use in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-Isobutyl-5-methylpyrimidine-2,4(1h,3h)-dione would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, or participating in biochemical pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1-Isobutyl-5-methylpyrimidine-2,4-dione: Lacks the 1h,3h designation, which may affect its reactivity and applications.

    1-Isobutyl-5-methylpyrimidine-2,4-thione: Contains a sulfur atom instead of an oxygen atom, which can influence its chemical properties.

    1-Isobutyl-5-methylpyrimidine-2,4-diol: Contains hydroxyl groups, which can affect its solubility and reactivity.

Uniqueness

1-Isobutyl-5-methylpyrimidine-2,4(1h,3h)-dione is unique due to its specific substitution pattern and the presence of both isobutyl and methyl groups

Properties

CAS No.

7153-02-8

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

5-methyl-1-(2-methylpropyl)pyrimidine-2,4-dione

InChI

InChI=1S/C9H14N2O2/c1-6(2)4-11-5-7(3)8(12)10-9(11)13/h5-6H,4H2,1-3H3,(H,10,12,13)

InChI Key

MCUUAPWMJRNOJB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)CC(C)C

Origin of Product

United States

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